butyl 3-{[(2E)-3-(4-isopropylphenyl)-2-propenoyl]amino}benzoate
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Overview
Description
Butyl 3-{[(2E)-3-(4-isopropylphenyl)-2-propenoyl]amino}benzoate is a complex organic compound with the molecular formula C23H27NO3. It is known for its unique structure, which includes a butyl ester group, an isopropylphenyl group, and a propenoyl amide linkage. This compound is often used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of butyl 3-{[(2E)-3-(4-isopropylphenyl)-2-propenoyl]amino}benzoate typically involves multiple steps, including the formation of the propenoyl amide linkage and the esterification of the benzoic acid derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Butyl 3-{[(2E)-3-(4-isopropylphenyl)-2-propenoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the propenoyl group to a more saturated form.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl 3-{[(2E)-3-(4-isopropylphenyl)-2-propenoyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical studies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl 3-{[(2E)-3-(4-isopropylphenyl)-2-propenoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The propenoyl amide linkage and the aromatic ring play crucial roles in its bioactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Butyl 3-{[(2E)-3-(4-isopropylphenyl)-2-propenoyl]amino}benzoate can be compared with similar compounds such as:
Butyl 3-{[(2E)-3-(4-methoxyphenyl)-2-propenoyl]amino}benzoate: This compound has a methoxy group instead of an isopropyl group, leading to different chemical and biological properties.
Other propenoyl amide derivatives: These compounds share the propenoyl amide linkage but differ in their substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H27NO3 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
butyl 3-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C23H27NO3/c1-4-5-15-27-23(26)20-7-6-8-21(16-20)24-22(25)14-11-18-9-12-19(13-10-18)17(2)3/h6-14,16-17H,4-5,15H2,1-3H3,(H,24,25)/b14-11+ |
InChI Key |
PBKFXFITFNOZRM-SDNWHVSQSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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